3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one
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Overview
Description
3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-methoxythiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one, 3-(4-Methoxyphenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one, and 3-(4-Chlorophenyl)-1-(2-thienyl)prop-2-en-1-one.
Uniqueness: The presence of both the 4-chlorophenyl and 3-methoxythiophen-2-yl groups in the structure of this compound imparts unique chemical and biological properties, making it distinct from other chalcones.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
95650-03-6 |
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Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11ClO2S/c1-17-13-8-9-18-14(13)12(16)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3 |
InChI Key |
LWWBBVJAUUXSEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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